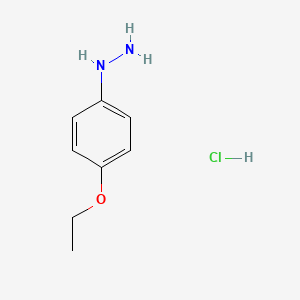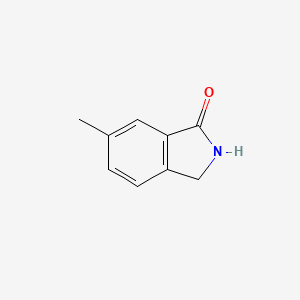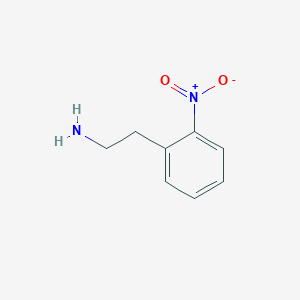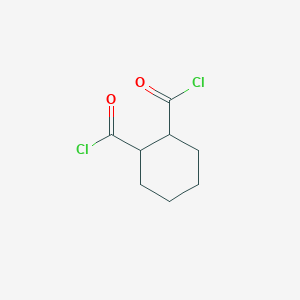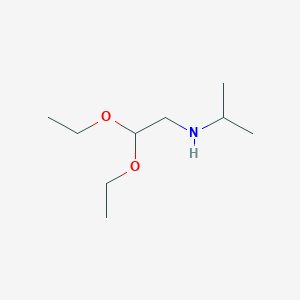
1,1,5,5-Tetrafluoropentane-2,4-dione
Descripción general
Descripción
“1,1,5,5-Tetrafluoropentane-2,4-dione” is a chemical compound with the molecular formula C5H4F4O2 . It has a molecular weight of 172.08 . The compound is typically in liquid form .
Molecular Structure Analysis
The molecular structure of “1,1,5,5-Tetrafluoropentane-2,4-dione” consists of 5 carbon atoms, 4 fluorine atoms, 4 hydrogen atoms, and 2 oxygen atoms . It has a total of 14 bonds, including 10 non-hydrogen bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 2 ketones .
Physical And Chemical Properties Analysis
“1,1,5,5-Tetrafluoropentane-2,4-dione” is a liquid at room temperature . It has a predicted density of 1.345±0.06 g/cm3 . The boiling point is 127°C . The refractive index is between 1.3940 to 1.3980 .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
1,1,5,5-Tetrafluoropentane-2,4-dione has been utilized in various chemical syntheses. For instance, its reaction with arylhydrazines led to the exclusive formation of pyrazoles, showcasing its potential in the regioselective synthesis of such compounds (Lyga & Patera, 1990). Additionally, it has been involved in the synthesis of novel difluoroacetyl hexahydropyrimidine derivatives, exhibiting in vitro cytotoxic activity in various human cell lines, which indicates its potential in pharmaceutical applications (Gibadullina et al., 2018).
Thermal and Physical Properties
Studies have also focused on the thermal properties of 1,1,5,5-Tetrafluoropentane-2,4-dione. For example, its thermal decomposition pathways were investigated using laser pyrolysis, revealing insights into the behavior of β-diketones under high temperatures (Russell & Yee, 2005). Similarly, volatility studies of metal chelates with this compound provided valuable information regarding its stability and potential use in applications like material synthesis (Dilli & Patsalides, 1976).
Potential in Material Science
The compound's role in material science has been explored as well. It was used in the synthesis of a lanthanum precursor for MOCVD applications, demonstrating high volatility and promising characteristics for thin film deposition processes (Malandrino et al., 1998). Furthermore, its reaction with phenylglycinol led to the formation of unique compounds, highlighting its versatility in organic synthesis and potential applications in designing novel materials (Soloshonok et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
1,1,5,5-tetrafluoropentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F4O2/c6-4(7)2(10)1-3(11)5(8)9/h4-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTDMWQQHZSARH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)F)C(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505345 | |
| Record name | 1,1,5,5-Tetrafluoropentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70086-62-3 | |
| Record name | 1,1,5,5-Tetrafluoropentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,5,5-Tetrafluoro-2,4-pentanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



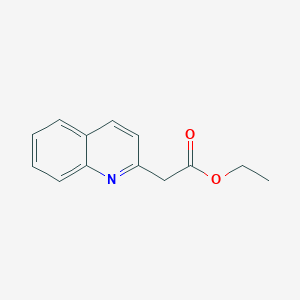
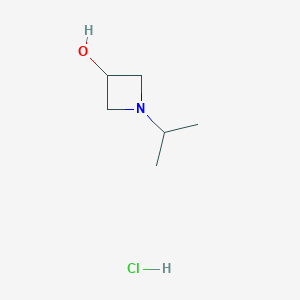


![6,11-Dihydrodibenzo[b,e]thiepin-11-amine](/img/structure/B1314079.png)
